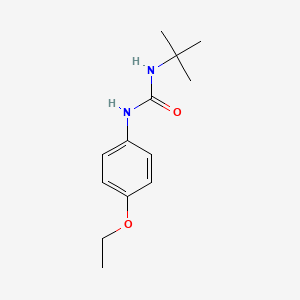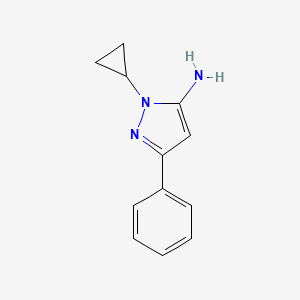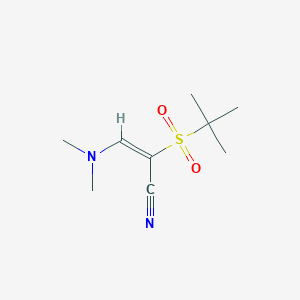
2-(Tert-butylsulfonyl)-3-(dimethylamino)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butylsulfonyl)-3-(dimethylamino)acrylonitrile, commonly known as TBS-DMA, is a chemical compound that has gained significant attention in the field of organic synthesis due to its unique properties. This compound is a versatile reagent that can be used for various reactions, including Michael addition, aldol reaction, and annulation reactions.
Wissenschaftliche Forschungsanwendungen
Cancer Metastasis Inhibition
One notable application of sulfonyl acrylonitriles, closely related to 2-(Tert-butylsulfonyl)-3-(dimethylamino)acrylonitrile, is in the inhibition of cancer metastasis. Researchers have designed and synthesized a series of sulfonyl acrylonitriles to improve their efficacy and pharmaceutical properties. These compounds, including analogues, have shown potent activity in causing cancer cell death during adhesion to normal mesothelial cells, which could potentially inhibit the spread of intra-abdominal cancers such as ovarian and pancreatic cancer. This highlights the potential clinical use of these compounds as an adjunct to surgical resection of cancers (Shen et al., 2015).
Asymmetric Catalysis
Another research application is in the field of asymmetric catalysis. Acrylamides derived from 3,5-dimethyl-1H-pyrazole, closely related in structure to the compound of interest, have been employed in asymmetric [3+2] cycloaddition reactions. These reactions afford regiospecific annulation products with moderate enantioselectivities, demonstrating the utility of these compounds in synthetic organic chemistry to create complex, functionalized molecules (Han et al., 2011).
Polymer Science
In the realm of polymer science, the compound has relevance in the synthesis of water-soluble and responsive polymers. For instance, copolymers of carboxybetaine and sulfobetaine monomers have been synthesized, demonstrating complex solubility behavior that varies with composition, pH, and electrolyte concentration. Such materials have significant implications in the development of smart materials for biomedical and industrial applications (Kathmann et al., 1997).
Antioxidant Properties
Research has also explored the antioxidant properties of compounds with structural features similar to 2-(Tert-butylsulfonyl)-3-(dimethylamino)acrylonitrile. The synthesis and characterization of such antioxidants have been studied, revealing their potential in protecting against oxidative damage, which is crucial in various fields including material science and pharmacology (Li et al., 2014).
Membrane Permeability and Morphology
Furthermore, studies on polysulfone-graft-poly(tert-butyl acrylate) and its derivatives have provided insights into the morphology and permeability of membranes. These findings have important implications for the development of filtration and separation technologies, showcasing the versatility of sulfonyl acrylonitriles in enhancing material properties (Lu et al., 2005).
Eigenschaften
IUPAC Name |
(E)-2-tert-butylsulfonyl-3-(dimethylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-9(2,3)14(12,13)8(6-10)7-11(4)5/h7H,1-5H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBCGLYCZPGFOM-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=CN(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=C/N(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butylsulfonyl)-3-(dimethylamino)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2768928.png)
![3-[2-(3-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2768929.png)
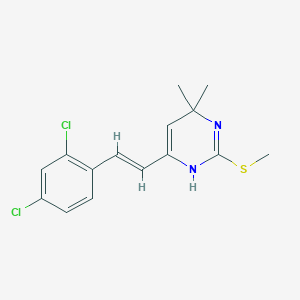
![N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768934.png)
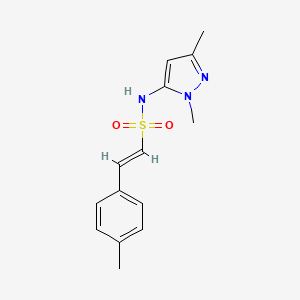
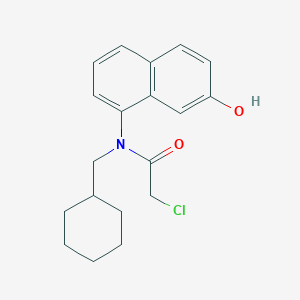
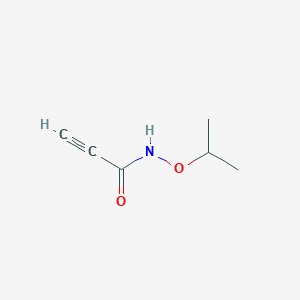
![3-(Prop-2-enoylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2768939.png)
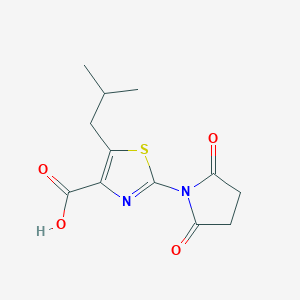
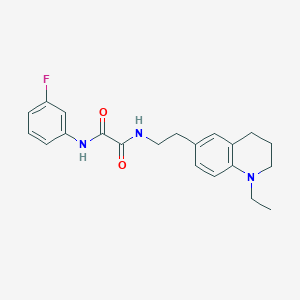
![2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2768946.png)
